
Biosynthesis of N1-methylpseudouridine (m1Ψ)
in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Methylpseudouridine

Cat. No.: B12751219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N1-methylpseudouridine (m1Ψ) is a post-transcriptionally modified nucleoside found in the

transfer RNA (tRNA) of many archaeal species, where it is typically located at position 54 in the

TΨC loop. This modification is a hallmark of the archaeal domain and is thought to contribute to

the structural stability and function of tRNA, particularly in the extreme environments that many

archaea inhabit. The biosynthesis of m1Ψ is a two-step enzymatic process involving the

isomerization of uridine to pseudouridine (Ψ), followed by the methylation of the pseudouridine

base. This guide provides a detailed overview of the m1Ψ biosynthesis pathway in archaea,

including the enzymes involved, their mechanisms of action, and relevant experimental

protocols.

The Biosynthesis Pathway of m1Ψ
The formation of N1-methylpseudouridine at position 54 of archaeal tRNA is a sequential

process catalyzed by two distinct enzymes:

Pseudouridylation of Uridine (U54) to Pseudouridine (Ψ54): The first step is the isomerization

of the uridine base at position 54 of the pre-tRNA to pseudouridine. This reaction is catalyzed

by the tRNA:pseudouridine synthase Pus10.[1][2] Pus10 belongs to the TruD family of

pseudouridine synthases and is responsible for the formation of both Ψ54 and Ψ55 in

archaeal tRNAs.[1][2]
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Methylation of Pseudouridine (Ψ54) to N1-methylpseudouridine (m1Ψ54): The second and

final step is the methylation of the N1 position of the newly formed pseudouridine at position

54. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent

methyltransferase TrmY. TrmY is a member of the COG1901/DUF358 protein family, which

belongs to the SPOUT superfamily of methyltransferases.[3] The methyl group is transferred

from the cofactor SAM to the N1 position of the pseudouridine base.[3]

The overall biosynthetic pathway can be summarized as follows:

m1Ψ Biosynthesis Pathway

Uridine at position 54 in pre-tRNA Pseudouridine (Ψ) at position 54 Pus10 N1-methylpseudouridine (m1Ψ) at position 54

 TrmY 
 (SAM-dependent)

Click to download full resolution via product page

Figure 1: Biosynthesis pathway of N1-methylpseudouridine (m1Ψ) in archaeal tRNA.

Enzymology of the m1Ψ Biosynthesis Pathway
tRNA:Pseudouridine Synthase 10 (Pus10)
Pus10 is a key enzyme in archaeal tRNA modification, responsible for the formation of

pseudouridine at both positions 54 and 55 of the TΨC loop.[1][2] In archaea, Pus10 appears to

be the sole enzyme responsible for Ψ54 formation. The activity of Pus10 from different

archaeal species, such as Methanocaldococcus jannaschii and Pyrococcus furiosus, has been

characterized in vitro.[1][2]

tRNA (N1-methylpseudouridine) Methyltransferase
(TrmY)
TrmY is a SPOUT-class methyltransferase that specifically recognizes Ψ54 in tRNA and

catalyzes its methylation to m1Ψ54.[3] The enzyme utilizes S-adenosyl-L-methionine (SAM) as

the methyl donor. Studies on TrmY from Haloferax volcanii (HVO_1989) and

Methanocaldococcus jannaschii (Mja_1640) have confirmed its role in m1Ψ biosynthesis

through genetic knockouts and in vitro reconstitution assays.[3] The efficiency of the
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methylation reaction catalyzed by TrmY is influenced by the identity of the nucleotide at position

55 of the TΨC loop.[3]

Quantitative Data
While extensive research has identified the enzymes and the pathway for m1Ψ biosynthesis,

detailed kinetic parameters for the archaeal enzymes are not yet fully available in the literature.

The following table summarizes the available information.
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Enzyme Organism Substrate
Kinetic
Parameter

Value Reference

Pus10

Methanocald

ococcus

jannaschii

tRNA

transcript
-

Robust Ψ54

and Ψ55

synthase

activity

observed in

vitro.[1][2]

[1][2]

Pus10
Pyrococcus

furiosus

tRNA

transcript
-

Weak Ψ54

synthase

activity but

robust Ψ55

synthase

activity

observed in

vitro.[1][2]

[1][2]

TrmY

Methanocald

ococcus

jannaschii

(Mj1640)

Ψ54-

containing

tRNA

-

AdoMet-

dependent

methylation

confirmed in

vitro.[3]

[3]

TrmY

Haloferax

volcanii

(HVO_1989)

Ψ54-

containing

tRNA

-

Complement

ation of a

deletion

mutant

confirmed in

vivo function.

[3]

[3]

Note: Specific Km and kcat values for archaeal Pus10 and TrmY are not readily available in the

reviewed literature. Further kinetic studies are required to fully characterize these enzymes.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://www.immaginabiotech.com/quantitative-analysis-of-trna-abundance-and-modifications-by-nanopore-rna-sequencing
https://www.researchgate.net/figure/A-Kinetic-analysis-of-M-jannaschii-Trm14-toward-an-unmodified-tRNACys-transcript_fig3_51238740
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://rna.cd-genomics.com/trna-modification-analysis-by-ms.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section provides detailed methodologies for key experiments related to the study of m1Ψ

biosynthesis in archaea.

Recombinant Protein Expression and Purification
A common workflow for obtaining purified recombinant Pus10 and TrmY for in vitro assays is

outlined below.
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Recombinant Protein Purification Workflow

Gene Cloning into Expression Vector
(e.g., pET with His-tag)

Transformation into E. coli Expression Strain
(e.g., BL21(DE3))

Induction of Protein Expression
(e.g., with IPTG)

Cell Harvest by Centrifugation

Cell Lysis
(e.g., Sonication or French Press)

Clarification of Lysate by Centrifugation

Affinity Chromatography
(e.g., Ni-NTA for His-tagged proteins)

Elution of Bound Protein

Dialysis to Remove Imidazole and Buffer Exchange

Purity Assessment
(SDS-PAGE)

Click to download full resolution via product page

Figure 2: General workflow for recombinant protein purification.
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Protocol for Recombinant Archaeal Protein Purification:

Gene Cloning: The genes encoding Pus10 or TrmY from the desired archaeal species are

PCR amplified and cloned into an appropriate expression vector, such as pET28a, which

allows for the expression of an N-terminal His-tagged fusion protein.

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain,

like BL21(DE3).

Protein Expression: A single colony is used to inoculate a starter culture, which is then used

to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture

is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition

of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the

culture is incubated for an additional 3-16 hours at a lower temperature (e.g., 16-25°C) to

improve protein solubility.

Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis

buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease

inhibitors). Cells are lysed by sonication on ice or by using a French press.

Clarification: The cell lysate is clarified by centrifugation at high speed (e.g., >15,000 x g) for

30-60 minutes at 4°C to pellet cell debris.

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column

pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a

slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound

proteins.

Elution: The His-tagged protein is eluted from the column using an elution buffer containing a

high concentration of imidazole (e.g., 250-500 mM).

Dialysis and Storage: The eluted protein fractions are dialyzed against a storage buffer (e.g.,

50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and

for buffer exchange. The purified protein is then concentrated, flash-frozen in liquid nitrogen,

and stored at -80°C.
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Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE

analysis.

In Vitro Reconstitution of m1Ψ Biosynthesis
This assay is designed to demonstrate the sequential activity of Pus10 and TrmY in the

formation of m1Ψ.

In Vitro m1Ψ Reconstitution Workflow

In vitro transcription of tRNA substrate
(containing U54)

Incubation with purified Pus10

Purification of Ψ54-containing tRNA

Incubation with purified TrmY and SAM

Purification of modified tRNA

Analysis of tRNA modification
(e.g., HPLC or Mass Spectrometry)

Click to download full resolution via product page

Figure 3: Workflow for the in vitro reconstitution of m1Ψ biosynthesis.
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Protocol for In Vitro m1Ψ Reconstitution:

In Vitro Transcription of tRNA Substrate: A DNA template for the desired archaeal tRNA is

generated by PCR. The tRNA is then synthesized in vitro using T7 RNA polymerase. The

transcript should contain a uridine at position 54.

Pus10 Reaction: The in vitro transcribed tRNA is incubated with purified recombinant Pus10

in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT) at

the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles) for 1-2

hours.

Purification of Ψ-containing tRNA: The tRNA from the Pus10 reaction is purified to remove

the enzyme, for example, by phenol-chloroform extraction and ethanol precipitation.

TrmY Reaction: The purified Ψ54-containing tRNA is then incubated with purified

recombinant TrmY in a methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100

mM KCl, 5 mM MgCl2, 1 mM DTT) supplemented with S-adenosyl-L-methionine (SAM) as

the methyl donor (e.g., 1 mM). The reaction is incubated at the optimal temperature for TrmY

for 1-2 hours.

Analysis of tRNA Modification: The final tRNA product is purified and then analyzed for the

presence of m1Ψ using methods described in the following section.

Analysis of tRNA Modifications
The presence and quantity of m1Ψ in a tRNA sample can be determined by digesting the tRNA

to its constituent nucleosides and analyzing the resulting mixture by High-Performance Liquid

Chromatography (HPLC) or Mass Spectrometry (MS).
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tRNA Modification Analysis Workflow

Purification of total or specific tRNA

Enzymatic digestion to nucleosides
(e.g., Nuclease P1 and Alkaline Phosphatase)

Analysis by HPLC or LC-MS/MS

Quantification of m1Ψ

Click to download full resolution via product page

Figure 4: General workflow for the analysis of tRNA modifications.

Protocol for tRNA Digestion and Nucleoside Analysis:

tRNA Purification: Total tRNA can be isolated from archaeal cells, or a specific tRNA can be

purified. For in vitro assays, the reaction product is used directly after purification.

Enzymatic Digestion: The purified tRNA is completely digested to its constituent nucleosides.

A typical digestion protocol involves:

Incubation of the tRNA with Nuclease P1 in a suitable buffer (e.g., 20 mM sodium acetate,

pH 5.3) at 37°C for 2-4 hours.

Addition of bacterial alkaline phosphatase and further incubation at 37°C for 1-2 hours to

dephosphorylate the nucleoside monophosphates.
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HPLC Analysis: The resulting nucleoside mixture is analyzed by reverse-phase HPLC. The

nucleosides are separated based on their hydrophobicity and detected by UV absorbance.

The retention time of m1Ψ is compared to that of a known standard for identification.

Mass Spectrometry (MS) Analysis: For more definitive identification and quantification, the

HPLC can be coupled to a mass spectrometer (LC-MS/MS).[3][4] The mass-to-charge ratio

of the eluted compounds is measured, allowing for the unambiguous identification of m1Ψ.

Conclusion
The biosynthesis of N1-methylpseudouridine in archaea is a fascinating example of the

intricate tRNA modification pathways that have evolved in this domain of life. The two-step

process, involving the sequential action of Pus10 and TrmY, highlights the specialized

enzymatic machinery required to generate this unique modified nucleoside. While the key

enzymes have been identified, further research, particularly detailed kinetic and structural

studies, is needed to fully understand the molecular mechanisms and biological significance of

m1Ψ in archaeal tRNA. The protocols and workflows provided in this guide offer a foundation

for researchers to further investigate this important aspect of archaeal molecular biology, with

potential implications for understanding the limits of life and for the development of novel RNA-

based therapeutics.
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To cite this document: BenchChem. [Biosynthesis of N1-methylpseudouridine (m1Ψ) in
Archaea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12751219#biosynthesis-pathway-of-n1-
methylpseudouridine-in-archaea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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